BenchChemオンラインストアへようこそ!

ChaC2

cytotoxicity HeLa cyclotide

ChaC2 (chassatide C2) is a 31‑residue macrocyclic peptide belonging to the bracelet subfamily of plant cyclotides, isolated from Chassalia chartacea (Rubiaceae). Cyclotides are characterized by a cyclic cystine‑knot motif that confers exceptional thermal, chemical, and enzymatic stability [REFS‑1].

Molecular Formula
Molecular Weight
Cat. No. B1577521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaC2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ChaC2 (Chassatide C2) for Research Procurement – Cyclotide Class, Source, and Baseline Characteristics


ChaC2 (chassatide C2) is a 31‑residue macrocyclic peptide belonging to the bracelet subfamily of plant cyclotides, isolated from Chassalia chartacea (Rubiaceae). Cyclotides are characterized by a cyclic cystine‑knot motif that confers exceptional thermal, chemical, and enzymatic stability [REFS‑1]. ChaC2 contains a single methionine residue at position 19 (numbering within the mature peptide) whose oxidation to methionine sulfoxide (forming chassatide C2A) profoundly alters bioactivity, making the peptide a distinctive model for redox‑dependent functional modulation [REFS‑1].

Why ChaC2 Cannot Be Replaced by Generic Cyclotide Analogs – Key Differentiators


Cyclotides are not functionally interchangeable: even closely related sequences within the bracelet subfamily can display opposite activity profiles [REFS‑1]. ChaC2 exhibits a unique combination of selective cytotoxicity in the absence of antibacterial action, coupled with low hemolytic potential and a built‑in redox‑sensitive methionine switch. Substituting ChaC2 with a more potent uncyclotide (e.g., chassatide C7 or C8) would introduce undesired antibacterial activity, while replacing it with kalata B1 would sacrifice the methionine‑oxidation handle and result in higher hemolytic risk. The quantitative evidence below demonstrates that ChaC2 occupies a distinct functional niche that generic cyclotide analogs cannot replicate.

ChaC2 Quantitative Differentiation Evidence – Head‑to‑Head Activity Data Against Key Comparators


Cytotoxic Potency Against HeLa Cells – ChaC2 vs. Chassatide C1/C4 Mixture and Kalata B1

ChaC2 exhibits intermediate cytotoxic potency, outperforming the closest in‑class comparator (chassatide C1/C4 mixture) by 4.1‑fold and the prototype bracelet cyclotide kalata B1 by 2.0‑fold, while remaining less potent than the uncyclotides C7, C8, and C11 [REFS‑1]. All values were determined in the same MTT assay against HeLa cells, ensuring cross‑comparability.

cytotoxicity HeLa cyclotide

Absence of Antibacterial Activity – ChaC2 vs. Uncyclotides C7, C8, and C11

Unlike the uncyclotides chassatides C7, C8, and C11, which inhibit Escherichia coli with MIC values of 6.4–8.5 μM, ChaC2 shows no activity against any of the three tested bacterial strains (E. coli, S. aureus, S. epidermis) at concentrations up to 80 μM [REFS‑1]. This complete lack of antibacterial effect was confirmed under the same broth microdilution conditions used for all chassatides in the study.

antimicrobial cyclotide selectivity

Hemolytic Safety Margin – ChaC2 vs. Kalata B1 and Melittin

ChaC2 displays a favorable hemolytic profile: its HD50 exceeds 25 μM, whereas the commonly used cyclotide kalata B1 is clearly hemolytic (HD50 = 18.6 μM) and the positive control melittin is highly hemolytic (HD50 = 2.1 μM) in the same human erythrocyte assay [REFS‑1]. The >25 μM threshold indicates that ChaC2 is at least 1.3‑fold less hemolytic than kalata B1.

hemolysis cyclotide therapeutic index

Methionine Oxidation Switch – ChaC2 vs. Its Oxidized Derivative ChaC2A

Oxidation of the single methionine residue in ChaC2 to methionine sulfoxide (producing chassatide C2A) eliminates cytotoxicity: ChaC2A shows no detectable activity against HeLa cells at concentrations up to 15 μM, compared with an IC50 of 2.4 μM for native ChaC2 [REFS‑1]. This >6.3‑fold loss of activity demonstrates that the Met‑containing hydrophobic patch is essential for membrane‑interaction‑driven cytotoxicity.

methionine oxidation redox switch cyclotide engineering

Optimal Research and Industrial Application Scenarios for ChaC2 Based on Quantitative Differentiation Evidence


Cancer‑Cell‑Selective Cytotoxicity Studies Requiring Absence of Antibacterial Confound

ChaC2 is ideal for in‑vitro oncology research where the experimental goal is to evaluate cyclotide‑induced cytotoxicity against tumor cell lines without confounding antibacterial effects. As shown in Section 3, ChaC2 exhibits a HeLa IC50 of 2.4 μM but zero antibacterial activity at concentrations up to 80 μM, whereas alternative uncyclotides (C7, C8, C11) kill E. coli at 6.4–8.5 μM [REFS‑1]. This selectivity profile allows the use of non‑sterile cell‑culture conditions or co‑culture models where bacterial growth must remain unaffected.

Redox‑Responsive Peptide Engineering and Methionine Oxidation Mechanistic Studies

Because ChaC2 contains a single, functionally critical methionine whose oxidation (ChaC2 → ChaC2A) reduces cytotoxicity by >6.3‑fold (IC50 2.4 μM vs. >15 μM) [REFS‑1], the peptide serves as a well‑defined template for studying oxidative inactivation mechanisms in cyclotides. Researchers can use ChaC2 to investigate redox‑dependent biological switches, design oxidation‑labile therapeutic peptides, or develop analytical workflows for detecting methionine sulfoxide in cysteine‑rich macrocycles.

Low‑Hemolytic Cyclotide Standard for Membrane‑Activity Profiling Panels

In screening panels that compare membrane‑active peptides, ChaC2 provides a reference point for low hemolytic activity (HD50 >25 μM) while retaining moderate cytotoxicity (IC50 2.4 μM) [REFS‑1]. This combination contrasts with kalata B1 (HD50 18.6 μM, IC50 4.9 μM) and melittin (HD50 2.1 μM), enabling researchers to benchmark the therapeutic index of novel cyclotide analogs or synthetic variants under standardized conditions.

Biosynthesis and Genetic Engineering of Minimal Cyclotide Precursors

The chassatide C2 gene encodes one of the shortest known cyclotide precursors (75–78 residues, vs. 124 residues for kalata B1), with a C‑terminal propeptide of only two residues (EL) [REFS‑1]. ChaC2 is therefore a valuable genetic chassis for engineering minimal cyclotide expression constructs, facilitating high‑yield heterologous production in bacterial or plant‑based systems, and for studying the minimal sequence requirements for cyclotide folding and cyclization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ChaC2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.